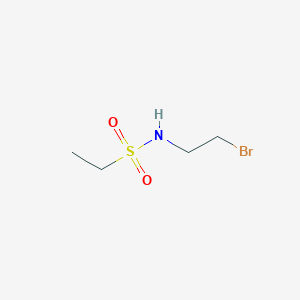
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (4-F3TPC) is an important heterocyclic compound used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Activity
The compound 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, due to its unique chemical structure, is a focus of scientific research exploring its potential applications in various fields, including medicinal chemistry and material science. Research has shown that the incorporation of fluoro and trifluoromethyl groups into chemical compounds can significantly alter their biological and physical properties, making them valuable for the development of new pharmacologically active agents and materials with unique properties.
Kinase Inhibition for Cancer Therapy
One area of research involves the development of selective kinase inhibitors for cancer therapy. Compounds similar to this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have demonstrated efficacy in preclinical models of cancer, leading to the advancement of specific analogs into clinical trials. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a structurally related compound, showed complete tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009).
Development of New Analgesics
Another research direction focuses on optimizing the biological properties of chemical compounds for potential analgesic applications. Modifications of the pyridine moiety, similar to those in this compound, have been explored to enhance analgesic properties, with specific derivatives showing increased biological activity compared to established drugs (Ukrainets et al., 2015).
Material Science Applications
In material science, the synthesis and characterization of new compounds incorporating fluoro and trifluoromethyl groups have led to the development of polymers and materials with exceptional properties, such as improved solubility, thermal stability, and mechanical strength. These materials are valuable for various applications, including electronics, coatings, and advanced composite materials. For instance, new diphenylfluorene-based aromatic polyamides derived from similar compounds have shown promising results in terms of solubility, thermal stability, and mechanical properties (Hsiao et al., 1999).
Eigenschaften
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-19-11(6-8)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVESFDDHAWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=NO)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)


![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)

